![molecular formula C8H9N3S B3039892 4-(4,5-Dihydrothiadiazol-4-yl)aniline CAS No. 1391033-14-9](/img/structure/B3039892.png)
4-(4,5-Dihydrothiadiazol-4-yl)aniline
Overview
Description
4-(4,5-Dihydrothiadiazol-4-yl)aniline is a chemical compound with a wide range of applications in scientific experiments. Its molecular formula is C8H9N3S and it has a molecular weight of 179.24 .
Molecular Structure Analysis
The molecular structure of 4-(4,5-Dihydrothiadiazol-4-yl)aniline consists of a thiadiazole ring attached to an aniline group . The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4,5-Dihydrothiadiazol-4-yl)aniline include its molecular formula (C8H9N3S), molecular weight (179.24), and its use in scientific experiments .Scientific Research Applications
Electrochemical Synthesis Applications
- Electrochemical Synthesis of Polymers : A study by Shahhosseini et al. (2016) highlighted the synthesis of novel polymers using a monomer structurally similar to 4-(4,5-Dihydrothiadiazol-4-yl)aniline. These polymers, especially when combined with graphene, demonstrated high conductivity and porosity, making them suitable for use as counter electrodes in dye-sensitized solar cells. The polymer composite showed a 21% greater energy conversion efficiency than traditional Pt counter electrodes (Shahhosseini et al., 2016).
Synthesis and Characterization of Novel Materials
- Electrochromic Materials : Li et al. (2017) synthesized and characterized four novel electrochromic materials employing Nitrotriphenylamine Unit as the acceptor and different Thiophene derivatives as the donor. These materials exhibited outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for electrochromic applications in the NIR region (Li et al., 2017).
Biological Applications
- Antitumor Activity : Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties starting from a compound structurally similar to 4-(4,5-Dihydrothiadiazol-4-yl)aniline. These compounds were tested for antitumor activity, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, indicating potent antitumor properties (Maftei et al., 2013).
Catalytic Applications
- Palladium(II) Metal Chemistry : Sudharsan and Suresh (2018) reported on the synthesis, reactivity, and catalytic activities of Pd(II) complexes bearing chelating ligands similar to 4-(4,5-Dihydrothiadiazol-4-yl)aniline. These complexes were efficient catalysts for cross-coupling reactions, highlighting their potential in organic synthesis (Sudharsan & Suresh, 2018).
Electroluminescent Applications
- Emitting Amorphous Molecular Materials : Doi et al. (2003) developed a novel class of color-tunable emitting amorphous molecular materials with desired bipolar character. These materials demonstrated intense fluorescence emission, high glass-transition temperatures, and functioned as excellent emitting materials for organic electroluminescent devices (Doi et al., 2003).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Udhayakala et al. (2013) performed quantum chemical studies on thiadiazolines, which are structurally related to 4-(4,5-Dihydrothiadiazol-4-yl)aniline. They elucidated their effectiveness as corrosion inhibitors for mild steel in an acidic medium, highlighting their potential in material protection (Udhayakala et al., 2013).
properties
IUPAC Name |
4-(4,5-dihydrothiadiazol-4-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-4,8H,5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBNNUZOGROEHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=NS1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dihydrothiadiazol-4-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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